molecular formula C6H14O3 B046298 Trimethylolpropane CAS No. 77-99-6

Trimethylolpropane

Cat. No. B046298
Key on ui cas rn: 77-99-6
M. Wt: 134.17 g/mol
InChI Key: ZJCCRDAZUWHFQH-UHFFFAOYSA-N
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Patent
US04613652

Procedure details

A 60% ethyl acetate/methyl isobutyl ketone (1/1) solution (an NCO equivalent of 445) of a blocked isocyanate prepared by blocking a polyisocyanate formed by the reaction between 1 mole of trimethylolpropane and 3 moles of hexamethylene diisocyanate with methyl ethyl ketoxime.
Name
methyl ethyl ketoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NCO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
445
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate methyl isobutyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N-:1]=[C:2]=[O:3].[CH2:4]([C:6](C)=[N:7]O)[CH3:5].[C:10](OCC)(=[O:12])C.[CH2:16]([C:20](C)=[O:21])[CH:17]([CH3:19])[CH3:18]>>[CH2:10]([C:16]([CH2:2][OH:3])([CH2:20][OH:21])[CH2:17][CH3:19])[OH:12].[CH2:6]([N:7]=[C:10]=[O:12])[CH2:4][CH2:5][CH2:16][CH2:17][CH2:18][N:1]=[C:2]=[O:3] |f:2.3|

Inputs

Step One
Name
methyl ethyl ketoxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(=NO)C
Step Two
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
NCO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
445
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Name
ethyl acetate methyl isobutyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.C(C(C)C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(O)C(CC)(CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
C(CCCCCN=C=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04613652

Procedure details

A 60% ethyl acetate/methyl isobutyl ketone (1/1) solution (an NCO equivalent of 445) of a blocked isocyanate prepared by blocking a polyisocyanate formed by the reaction between 1 mole of trimethylolpropane and 3 moles of hexamethylene diisocyanate with methyl ethyl ketoxime.
Name
methyl ethyl ketoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NCO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
445
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate methyl isobutyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N-:1]=[C:2]=[O:3].[CH2:4]([C:6](C)=[N:7]O)[CH3:5].[C:10](OCC)(=[O:12])C.[CH2:16]([C:20](C)=[O:21])[CH:17]([CH3:19])[CH3:18]>>[CH2:10]([C:16]([CH2:2][OH:3])([CH2:20][OH:21])[CH2:17][CH3:19])[OH:12].[CH2:6]([N:7]=[C:10]=[O:12])[CH2:4][CH2:5][CH2:16][CH2:17][CH2:18][N:1]=[C:2]=[O:3] |f:2.3|

Inputs

Step One
Name
methyl ethyl ketoxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(=NO)C
Step Two
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
NCO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
445
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Name
ethyl acetate methyl isobutyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.C(C(C)C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(O)C(CC)(CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
C(CCCCCN=C=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04613652

Procedure details

A 60% ethyl acetate/methyl isobutyl ketone (1/1) solution (an NCO equivalent of 445) of a blocked isocyanate prepared by blocking a polyisocyanate formed by the reaction between 1 mole of trimethylolpropane and 3 moles of hexamethylene diisocyanate with methyl ethyl ketoxime.
Name
methyl ethyl ketoxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
NCO
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
445
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ethyl acetate methyl isobutyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N-:1]=[C:2]=[O:3].[CH2:4]([C:6](C)=[N:7]O)[CH3:5].[C:10](OCC)(=[O:12])C.[CH2:16]([C:20](C)=[O:21])[CH:17]([CH3:19])[CH3:18]>>[CH2:10]([C:16]([CH2:2][OH:3])([CH2:20][OH:21])[CH2:17][CH3:19])[OH:12].[CH2:6]([N:7]=[C:10]=[O:12])[CH2:4][CH2:5][CH2:16][CH2:17][CH2:18][N:1]=[C:2]=[O:3] |f:2.3|

Inputs

Step One
Name
methyl ethyl ketoxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(=NO)C
Step Two
Name
polyisocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
NCO
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
445
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N-]=C=O
Name
ethyl acetate methyl isobutyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.C(C(C)C)C(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(O)C(CC)(CO)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1 mol
Name
Type
product
Smiles
C(CCCCCN=C=O)N=C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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